molecular formula C12H15F2NO3S B13728070 4-(4,4-Difluoropiperidine-1-sulfonyl)-2-methylphenol

4-(4,4-Difluoropiperidine-1-sulfonyl)-2-methylphenol

Cat. No.: B13728070
M. Wt: 291.32 g/mol
InChI Key: MDOWMXBKVBNXPA-UHFFFAOYSA-N
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Description

4-(4,4-Difluoropiperidine-1-sulfonyl)-2-methylphenol is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a difluoropiperidine group attached to a sulfonyl moiety, which is further connected to a methylphenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Difluoropiperidine-1-sulfonyl)-2-methylphenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4,4-difluoropiperidine with sulfonyl chloride to form 4,4-difluoropiperidine-1-sulfonyl chloride . This intermediate is then reacted with 2-methylphenol under controlled conditions to yield the final product. The reaction conditions often include the use of anhydrous solvents and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Difluoropiperidine-1-sulfonyl)-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and modified piperidine derivatives. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals .

Scientific Research Applications

4-(4,4-Difluoropiperidine-1-sulfonyl)-2-methylphenol has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 4-(4,4-Difluoropiperidine-1-sulfonyl)-2-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The difluoropiperidine moiety can form strong interactions with active sites, while the sulfonyl group may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Properties

Molecular Formula

C12H15F2NO3S

Molecular Weight

291.32 g/mol

IUPAC Name

4-(4,4-difluoropiperidin-1-yl)sulfonyl-2-methylphenol

InChI

InChI=1S/C12H15F2NO3S/c1-9-8-10(2-3-11(9)16)19(17,18)15-6-4-12(13,14)5-7-15/h2-3,8,16H,4-7H2,1H3

InChI Key

MDOWMXBKVBNXPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)(F)F)O

Origin of Product

United States

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